molecular formula C30H33N3O2 B11411386 1-(2,4-dimethylphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,4-dimethylphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11411386
M. Wt: 467.6 g/mol
InChI Key: INKNXWYDMQZXKI-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Pyrrolidin-2-One Moiety: This step involves the reaction of the benzodiazole core with a suitable pyrrolidin-2-one derivative under conditions that promote nucleophilic substitution.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the 2,4-dimethylphenyl group to the benzodiazole core.

    Attachment of the 2-Methylphenoxybutyl Group: This step involves the reaction of the intermediate compound with a 2-methylphenoxybutyl derivative under conditions that promote nucleophilic substitution.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidin-2-one moieties, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and benzodiazole rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)ethanone: This compound has a similar phenyl group but lacks the benzodiazole and pyrrolidin-2-one moieties.

    2,4-Dimethylacetophenone: This compound also has a similar phenyl group but lacks the additional functional groups present in the target compound.

    1-(2,4-Dimethylphenyl)ethanol: This compound has a similar phenyl group but contains a hydroxyl group instead of the benzodiazole and pyrrolidin-2-one moieties.

The uniqueness of 1-(2,4-DIMETHYLPHENYL)-4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combination of multiple functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C30H33N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O2/c1-21-14-15-26(23(3)18-21)33-20-24(19-29(33)34)30-31-25-11-5-6-12-27(25)32(30)16-8-9-17-35-28-13-7-4-10-22(28)2/h4-7,10-15,18,24H,8-9,16-17,19-20H2,1-3H3

InChI Key

INKNXWYDMQZXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5C)C

Origin of Product

United States

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